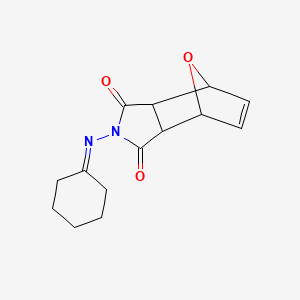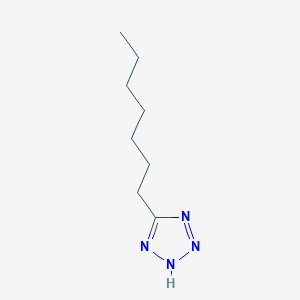
1H-Tetrazole, 5-heptyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 5-heptyl- is a synthetic organic heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is part of the broader class of tetrazoles, which are known for their high nitrogen content and stability across a wide pH range . Tetrazoles have diverse applications in medicinal chemistry, material science, and coordination chemistry .
Preparation Methods
The synthesis of 1H-Tetrazole, 5-heptyl- typically involves the cyclization of azide and nitrile compounds. One common method includes the reaction of sodium azide with heptyl nitrile in the presence of a catalyst such as zinc chloride . This reaction can be carried out under mild conditions, often in an aqueous environment, to yield the desired tetrazole derivative . Industrial production methods may utilize microwave-assisted synthesis or heterogeneous catalysis to enhance efficiency and yield .
Chemical Reactions Analysis
1H-Tetrazole, 5-heptyl- undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to release heat and toxic gases.
Reduction: Can be reduced under specific conditions to form different derivatives.
Substitution: Participates in nucleophilic substitution reactions, often with halides or other electrophiles.
Common reagents used in these reactions include sodium azide, zinc chloride, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted tetrazoles and other nitrogen-rich compounds .
Scientific Research Applications
1H-Tetrazole, 5-heptyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-heptyl- involves its interaction with molecular targets through its nitrogen-rich structure. This interaction can stabilize electrostatic repulsion and enhance receptor-ligand interactions, making it effective in various biological applications . The compound’s ability to act as a bioisostere allows it to mimic the behavior of carboxylic acids, thereby influencing biological pathways .
Comparison with Similar Compounds
1H-Tetrazole, 5-heptyl- can be compared with other 5-substituted tetrazoles such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole . While these compounds share a similar core structure, their unique substituents confer different chemical and biological properties. For example, 5-phenyl-1H-tetrazole is known for its use in corrosion inhibition, whereas 5-methyl-1H-tetrazole is explored for its antifungal activity . The heptyl group in 1H-Tetrazole, 5-heptyl- provides distinct hydrophobic characteristics, making it suitable for specific applications in material science and medicinal chemistry .
Properties
CAS No. |
92712-47-5 |
|---|---|
Molecular Formula |
C8H16N4 |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
5-heptyl-2H-tetrazole |
InChI |
InChI=1S/C8H16N4/c1-2-3-4-5-6-7-8-9-11-12-10-8/h2-7H2,1H3,(H,9,10,11,12) |
InChI Key |
YQMOOZYBLZGKRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NNN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


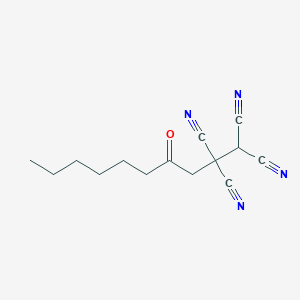
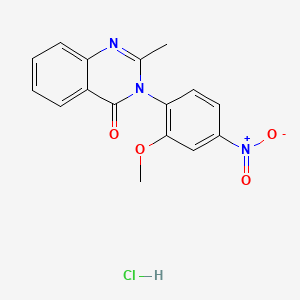
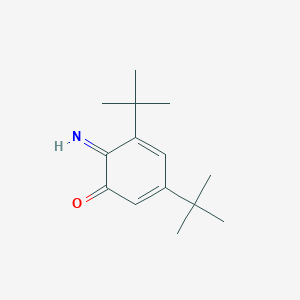
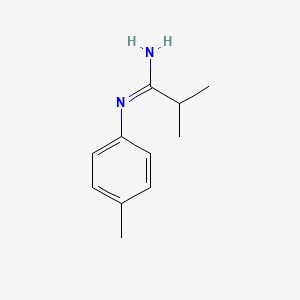
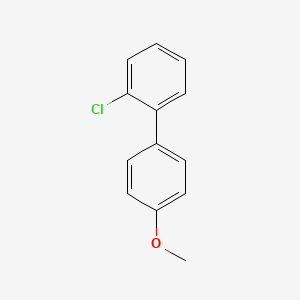
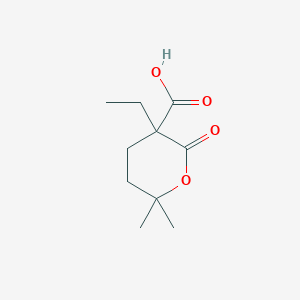
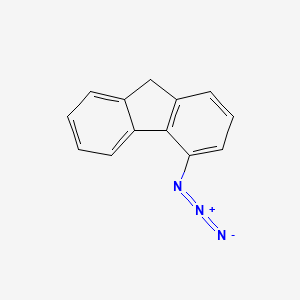


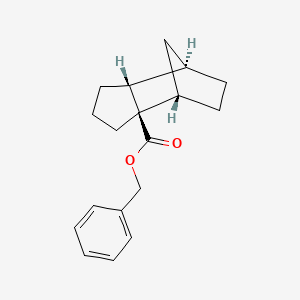
![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)

![2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B14362322.png)
